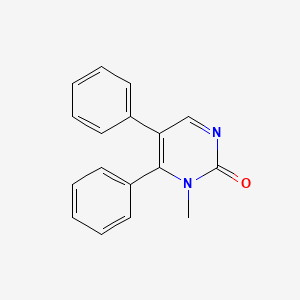5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone
CAS No.: 93323-47-8
Cat. No.: VC14428187
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93323-47-8 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 1-methyl-5,6-diphenylpyrimidin-2-one |
| Standard InChI | InChI=1S/C17H14N2O/c1-19-16(14-10-6-3-7-11-14)15(12-18-17(19)20)13-8-4-2-5-9-13/h2-12H,1H3 |
| Standard InChI Key | BBNFFQUTCXFQIC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone features a pyrimidinone core substituted with phenyl groups at the 5- and 6-positions and a methyl group at the 1-position. The planar pyrimidinone ring system, conjugated with the aromatic phenyl substituents, confers significant π-electron delocalization, influencing both reactivity and intermolecular interactions . Comparative analysis with related compounds, such as 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone, reveals that the absence of electron-withdrawing groups (e.g., cyano or amino substituents) in the 5,6-diphenyl variant likely reduces its polarity and alters solubility profiles .
Table 1: Comparative Physicochemical Properties of Selected Pyrimidinones
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 5,6-diphenyl-1-methyl-2(1H)-pyrimidinone can be approached through modified Biginelli or Hantzsch-type reactions, commonly employed for pyrimidinone derivatives . A plausible route involves:
-
Condensation of 1-methylurea with benzil derivatives under acidic conditions to form the pyrimidinone ring.
-
Subsequent Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce phenyl groups at the 5- and 6-positions.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis for pyrimidinones, reducing environmental impact. Ball-milling techniques with solid acid catalysts (e.g., montmorillonite K10) have achieved 60–65% yields for similar compounds while minimizing byproduct formation . These methods remain untested for 5,6-diphenyl-1-methyl-2(1H)-pyrimidinone but represent a promising avenue for sustainable scale-up.
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
-
N1 Methyl Group: Enhances metabolic stability by reducing oxidative deamination compared to N-H analogs .
-
5,6-Diphenyl Motif: Increases lipophilicity (clogP ≈ 3.8), improving blood-brain barrier permeability but potentially limiting aqueous solubility .
-
C2 Carbonyl: Critical for hydrogen bonding with biological targets; reduction to C2-OH abolishes activity in dihydropyrimidinones .
Electronic Effects
Density functional theory (DFT) calculations on similar systems reveal that electron-donating phenyl groups raise the HOMO energy (-6.8 eV vs. -7.2 eV for unsubstituted pyrimidinone), facilitating charge-transfer interactions with enzyme active sites . This electronic profile may favor binding to kinases or topoisomerases implicated in cancer progression.
Challenges and Future Directions
Despite its promising scaffold, 5,6-diphenyl-1-methyl-2(1H)-pyrimidinone faces several development hurdles:
Ongoing research should prioritize:
-
High-throughput screening against kinase libraries
-
Co-crystallization studies with potential protein targets
-
Development of prodrug derivatives with ionizable groups
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume